molecular formula C14H14BrNO2S B2924796 2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide CAS No. 1351598-44-1

2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide

Cat. No.: B2924796
CAS No.: 1351598-44-1
M. Wt: 340.24
InChI Key: RRVJEXIUGRXKHP-UHFFFAOYSA-N
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Description

2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmaceutical research. While specific data on this compound is emerging, its core structure is closely related to N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which have demonstrated significant biological activities in scientific studies . These structural analogs show potent in vitro anti-inflammatory activity through the inhibition of protease enzymes like trypsin, with IC50 values significantly lower than those of conventional anti-inflammatory agents such as acetylsalicylic acid . Furthermore, this class of compounds has exhibited promising antimicrobial properties, particularly against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . The molecular scaffold, which incorporates a thiophene ring and a benzamide group, is also found in compounds investigated as selective inhibitors for epigenetic targets like Histone Deacetylases (HDACs), pointing to potential applications in oncology research . This product is intended for research purposes only, providing a valuable chemical tool for developing novel therapeutic agents and exploring mechanisms of action in biochemical pathways.

Properties

IUPAC Name

2-bromo-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c1-14(18,12-7-4-8-19-12)9-16-13(17)10-5-2-3-6-11(10)15/h2-8,18H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVJEXIUGRXKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1Br)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide typically involves the following steps:

    Thiophene Introduction: The thiophene ring can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate thiophene boronic acids or esters.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the carbonyl group back to a hydroxyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of de-brominated or hydroxylated derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is a compound featuring a benzamide core with a bromine atom and a thiophene ring. Its molecular formula is C14H14BrNO2S and its molecular weight is 340.24 g/mol . The presence of the thiophene ring distinguishes this compound, imparting specific electronic and steric properties.

Scientific Research Applications

2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is used in various scientific research fields:

  • Chemistry It serves as a building block for synthesizing complex molecules.
  • Biology It is potentially used as a probe to study biological pathways involving thiophene derivatives.
  • Medicine It is investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Industry It is utilized in developing organic semiconductors and other advanced materials.

The biological activity is attributed to the compound's interaction with molecular targets. The thiophene ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromine and hydroxyl substituents may further modulate the compound's binding affinity and specificity, influencing various biochemical pathways.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound and its ability to inhibit cell proliferation in various cancer cell lines. Compounds with similar structural motifs have demonstrated promising results against breast cancer and leukemia cells. The mechanism often involves inhibiting key enzymes involved in cell growth and survival pathways.

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated. In vitro assays indicate that derivatives similar to this compound exhibit activity against several bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentrations (MICs) reported range from 5 to 10 µg/mL, demonstrating a potential for development as an antimicrobial agent.

Anticancer Activity in Leukemia Models

A study investigated the effects of related benzamide derivatives on CCRF-CEM human T-cell leukemia cells. Results indicated that certain analogs significantly inhibited cell growth, suggesting that modifications to the benzamide structure can enhance anticancer efficacy.

Antimicrobial Efficacy

In a comparative analysis, compounds featuring thiophene rings were tested against standard antibiotics. Findings revealed that certain derivatives showed enhanced antibacterial activity when compared to ciprofloxacin, indicating their potential as alternative therapeutic agents.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxyl and bromine substituents can further modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(2-hydroxy-2-(furan-2-yl)propyl)benzamide: Similar structure but with a furan ring instead of thiophene.

    2-bromo-N-(2-hydroxy-2-(pyridin-2-yl)propyl)benzamide: Similar structure but with a pyridine ring instead of thiophene.

Uniqueness

2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can result in different biological activities and chemical reactivity compared to its analogs with furan or pyridine rings.

Biological Activity

2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is a compound that has garnered attention due to its unique structural features, particularly the presence of a thiophene ring and hydroxyl group. These characteristics suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula: C14H14BrNO2S
  • Molecular Weight: 340.24 g/mol
  • CAS Number: 1351598-44-1

The biological activity of 2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is attributed to its interaction with various molecular targets. The thiophene ring can engage with enzymes and receptors, potentially inhibiting their activity. The bromine and hydroxyl substituents may further modulate the compound's binding affinity and specificity, influencing various biochemical pathways .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been investigated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structural motifs have shown promising results against breast cancer and leukemia cells. The mechanism often involves the inhibition of key enzymes involved in cell growth and survival pathways .

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated. In vitro assays indicate that derivatives similar to 2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide exhibit activity against several bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentrations (MICs) reported range from 5 to 10 µg/mL, demonstrating a potential for development as an antimicrobial agent .

Case Studies

  • Anticancer Activity in Leukemia Models:
    A study investigated the effects of related benzamide derivatives on CCRF-CEM human T-cell leukemia cells. The results indicated that certain analogs significantly inhibited cell growth, suggesting that modifications to the benzamide structure can enhance anticancer efficacy .
  • Antimicrobial Efficacy:
    In a comparative analysis, compounds featuring thiophene rings were tested against standard antibiotics. The findings revealed that certain derivatives showed enhanced antibacterial activity when compared to ciprofloxacin, indicating their potential as alternative therapeutic agents .

Data Table: Biological Activity Overview

Activity Type Target Effect Reference
AnticancerCCRF-CEM CellsInhibition of cell proliferation
AntimicrobialE. coli, S. aureusMIC = 5–10 µg/mL
Enzyme InhibitionVarious EnzymesModulation of enzyme activity

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